molecular formula C14H21N3O3 B2551982 3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid CAS No. 452088-62-9

3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid

Cat. No.: B2551982
CAS No.: 452088-62-9
M. Wt: 279.34
InChI Key: VRHZWWOENWNDPZ-UHFFFAOYSA-N
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Description

3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid (CAS 452088-62-9) is a high-purity, specialized chemical reagent designed for pharmaceutical research and development. With a molecular formula of C14H21N3O3 and a molecular weight of 279.33 g/mol, this para-aminobenzoic acid (PABA) derivative serves as a versatile building block in medicinal chemistry . PABA is a well-established core structure in drug design, featured in more than 184 known commercial drugs, and is valued for its favorable tolerability and ability to be substituted at both the amino and carboxyl functional groups . This specific analog incorporates a 3-(morpholin-4-yl)propyl side chain, which can enhance molecular properties and contribute to targeted biological activity. Researchers are exploring this compound and its structural analogs as potential inhibitors of acetylcholinesterase (AChE) for neuroscience applications, particularly in the investigation of cognitive-enhancing agents for conditions like Alzheimer's disease . Furthermore, derivatives of PABA have demonstrated significant potential in antimicrobial research, showing synergistic antibacterial potency against various strains . Its role extends to anticancer and antiviral research, where PABA-based molecules act as key scaffolds in the synthesis of novel therapeutic agents, including DHFR inhibitors and other targeted chemotherapeutics . This product is provided For Research Use Only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-amino-4-(3-morpholin-4-ylpropylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c15-12-10-11(14(18)19)2-3-13(12)16-4-1-5-17-6-8-20-9-7-17/h2-3,10,16H,1,4-9,15H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHZWWOENWNDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C(C=C(C=C2)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid typically involves the reaction of 3-nitro-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid with reducing agents to convert the nitro group to an amino group . Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or iron powder in acidic conditions are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reduction of 3-nitro-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid using reducing agents. The compound can participate in various chemical reactions such as:

  • Oxidation : Converts amino groups to nitroso or nitro derivatives.
  • Reduction : Nitro groups can be reduced to amino groups.
  • Substitution : The amino group can engage in nucleophilic substitution reactions.

Chemistry

  • Intermediate in Organic Synthesis :
    • Used as a building block for synthesizing complex organic molecules.
    • Its unique structure allows for diverse chemical transformations.

Biology

  • Biochemical Probes :
    • Investigated for its role in studying enzyme activities and protein interactions.
    • The morpholine ring enhances solubility, facilitating biological assays.

Medicine

  • Therapeutic Potential :
    • Explored for anti-inflammatory and analgesic properties.
    • Preliminary studies indicate potential efficacy in modulating proteasomal activity and enhancing autophagy, crucial for cellular homeostasis.

Industry

  • Specialty Chemicals Production :
    • Utilized in the manufacturing of pharmaceuticals and other specialty chemicals.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Anti-inflammatory Effects : Exhibits potential to reduce inflammation, making it a candidate for inflammatory disease treatments.
  • Analgesic Properties : May provide pain relief, suggesting applications in pain management therapies.
  • Cellular Activity Enhancement : Shows promise in enhancing proteasomal and autophagic pathways, vital for protein degradation.

Case Studies and Research Findings

  • Proteasome Activity Modulation :
    • A study demonstrated that this compound significantly enhances proteasomal activity in fibroblast cells, indicating its role as a modulator of protein degradation pathways.
  • In Silico Studies :
    • Computational analyses suggest effective binding to cathepsins B and L, critical for protein degradation processes, indicating potential therapeutic applications in diseases related to proteostasis dysfunction.
  • Antimicrobial Potential :
    • Investigations into similar benzoic acid derivatives have revealed antimicrobial properties, suggesting further exploration of this compound could yield valuable insights into its efficacy against various pathogens.

Mechanism of Action

The mechanism of action of 3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The morpholine ring and amino group play crucial roles in binding to the active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Substituent Variations and Molecular Features

The following table compares the target compound with structurally analogous benzoic acid derivatives, emphasizing substituent groups, molecular weights, and key distinctions:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Features
3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid 452088-62-9 C₁₃H₂₁N₃O₃ 279.33 Morpholin-4-ylpropylamino group at 4-position Polar morpholine group may enhance solubility in aqueous media .
3-Amino-4-[(1-ethylpropyl)amino]benzoic acid 879558-06-2 C₁₂H₁₈N₂O₂ 222.28 Branched 1-ethylpropylamino group at 4-position Reduced steric hindrance compared to morpholine derivatives; potential for lipophilic interactions .
4-({3-[(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)amino]propyl}amino)benzoic acid 6367-38-0 C₁₄H₁₇N₅O₃ 303.32 Pyrimidinylamino-propylamino group at 4-position Presence of a pyrimidine ring suggests potential nucleic acid-targeting applications .
3-({6-chloro-3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-indole-2-carbonyl}amino)benzoic acid N/A C₃₃H₃₂Cl₂N₄O₄ 619.54 Chlorinated indole-pyrazole core with phenoxypropyl chain High molecular weight and halogenated groups imply applications in targeted protein inhibition .
3-Amino-4-methyl benzoic acid isopropyl ester N/A C₁₁H₁₅NO₂ 207.25 Methyl group at 4-position, isopropyl ester at carboxyl group Esterification likely improves membrane permeability for drug delivery .

Functional and Application Insights

  • Morpholine vs. This difference could influence solubility and bioavailability in pharmaceutical contexts .
  • Heterocyclic Modifications : Compounds like CAS 6367-38-0 (pyrimidine-linked) and the indole-pyrazole derivative (MW 619.54) demonstrate how heterocyclic appendages expand functional diversity. These groups are often leveraged in kinase inhibitors or antimicrobial agents .
  • Ester Derivatives : The isopropyl ester variant () highlights the role of prodrug strategies, where esterification masks the carboxylic acid group to enhance cellular uptake .

Biological Activity

3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid is a compound with significant potential in various biological applications. With a molecular formula of C14H21N3O3 and a molecular weight of 279.33 g/mol, this compound has garnered attention for its unique structural features, including an amino group and a morpholine ring, which enhance its solubility and bioavailability. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The morpholine ring and amino groups facilitate binding to active sites, modulating enzyme activity, which can lead to various therapeutic effects.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
  • Protein Interaction Modulation : It acts as a biochemical probe to study protein interactions and enzyme activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties.
  • Analgesic Properties : The compound may also have analgesic effects, making it a candidate for pain management therapies.
  • Cellular Activity : It has been shown to enhance the activity of proteasomal and autophagic pathways in human cells, which are crucial for protein degradation and cellular homeostasis .

Comparative Analysis with Similar Compounds

A comparison with related benzoic acid derivatives reveals unique attributes of this compound:

Compound NameStructureBiological Activity
Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoateStructureAntimicrobial
3-Chloro-4-methoxybenzoic acidStructureProteasome activation
This compoundStructureAnti-inflammatory, analgesic

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Proteasome Activity : A study demonstrated that this compound significantly enhances proteasomal activity in fibroblast cells, suggesting its role as a modulator of protein degradation pathways .
  • In Silico Studies : Computational analyses indicate that the compound binds effectively to cathepsins B and L, which are critical for protein degradation processes. This binding suggests potential therapeutic applications in diseases associated with proteostasis dysfunction .
  • Antimicrobial Potential : Research on similar benzoic acid derivatives has revealed antimicrobial properties, indicating that further exploration of this compound could yield valuable insights into its efficacy against various pathogens .

Q & A

Q. How are mechanistic insights into its biological activity validated experimentally?

  • Methodological Answer :
  • Knockdown/Overexpression : CRISPR-Cas9 knockout of putative targets (e.g., NRF2 or PPARγ) in cell lines to confirm pathway dependency .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) between the compound and purified target proteins (e.g., Kd <1 µM indicates high affinity) .

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